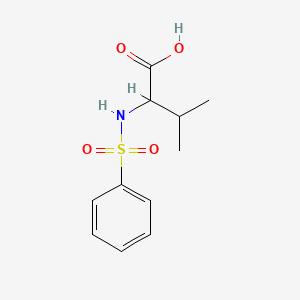

2-Benzenesulfonamido-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonamido)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDVYAPPQUVBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369684 | |

| Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85849-94-1 | |

| Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzenesulfonamido 3 Methylbutanoic Acid

Synthesis of 2-Benzenesulfonamido-3-methylbutanoic Acid from Precursors

The preparation of this compound typically commences with the readily available and optically pure amino acid, L-valine. This approach ensures the stereochemical integrity of the final product, which is often crucial for its biological activity.

Reaction Pathways and Mechanistic Considerations utilizing L-Valine as a Chiral Scaffold

The primary method for the synthesis of this compound from L-valine is the Schotten-Baumann reaction. organic-chemistry.orglscollege.ac.inwikipedia.org This well-established method involves the N-sulfonylation of the amino group of L-valine with benzenesulfonyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of L-valine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion. organic-chemistry.org A common solvent system for this reaction is a biphasic mixture of water and an organic solvent, such as dichloromethane (B109758) or diethyl ether. lscollege.ac.inwikipedia.org The base, often an aqueous solution of sodium hydroxide (B78521), remains in the aqueous phase, while the reactants and the product are in the organic phase. wikipedia.org

The general reaction is as follows:

L-Valine + Benzenesulfonyl Chloride --(Base)--> this compound + HCl

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the Schotten-Baumann reaction for the synthesis of N-sulfonylated amino acids can be influenced by several factors, including the choice of base, solvent, temperature, and the rate of addition of reagents. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing side reactions, such as the hydrolysis of the benzenesulfonyl chloride. cam.ac.uk

For instance, in the synthesis of a related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, the reaction is conducted at a controlled temperature of 0–5 °C. mdpi.com L-valine is first dissolved in an aqueous sodium hydroxide solution. Subsequently, a solution of the sulfonyl chloride in an organic solvent like dichloromethane and an additional aqueous sodium hydroxide solution are added simultaneously and slowly to maintain the desired pH and temperature. mdpi.com

| Parameter | Condition | Purpose |

| Temperature | 0–5 °C | To control the reaction rate and minimize side reactions. |

| Base | Sodium Hydroxide (NaOH) | To neutralize the HCl byproduct and deprotonate the amino group. |

| Solvent | Water/Dichloromethane | Biphasic system to dissolve reactants and facilitate separation. |

| Addition Rate | Slow and simultaneous | To maintain optimal pH and concentration gradients. |

Isolation of the product typically involves acidification of the reaction mixture. After the reaction is complete, the aqueous layer is acidified with an acid, such as hydrochloric acid, to a pH of approximately 3. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration, washed with water to remove any inorganic impurities, and dried. nih.gov Further purification can be achieved by recrystallization from a suitable solvent mixture, such as methanol (B129727) and ethyl acetate. nih.gov

Derivatization Strategies for this compound

Further chemical modifications of this compound can lead to a wide array of derivatives with potentially enhanced or altered biological properties. These derivatizations can target either the benzene (B151609) ring of the sulfonamide group or the carboxylic acid functionality.

Synthesis of Substituted Benzenesulfonamido Analogues (e.g., halogenated, acetamido-substituted)

The synthesis of substituted benzenesulfonamido analogues involves starting with an appropriately substituted benzenesulfonyl chloride in the initial reaction with L-valine. For example, to introduce a halogen atom onto the benzene ring, a halogen-substituted benzenesulfonyl chloride would be used. The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives illustrates this approach, where a brominated sulfonyl chloride is reacted with L-valine under Schotten-Baumann conditions. mdpi.com

Similarly, an acetamido-substituted analogue can be prepared by using 4-acetylaminobenzenesulfonyl chloride. The reaction of this sulfonyl chloride with 2-amino-3-methylbutanoic acid (valine) in water at room temperature, while maintaining a pH of 8 with sodium carbonate, yields 2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid. nih.gov

| Substituent | Starting Sulfonyl Chloride | Resulting Analogue |

| Bromo | 4-Bromobenzenesulfonyl chloride | 2-(4-Bromobenzenesulfonamido)-3-methylbutanoic acid |

| Acetamido | 4-Acetamidobenzenesulfonyl chloride | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid |

Formation of Esters, Amides, and Other Functionalized Derivatives

The carboxylic acid group of this compound is a versatile handle for further derivatization, allowing for the formation of esters, amides, and other functionalized derivatives.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method for the esterification of N-protected amino acids is the Fischer-Speier esterification. For example, L-valine can be reacted with benzyl (B1604629) alcohol in the presence of p-toluenesulfonic acid in a solvent like toluene (B28343) under azeotropic dehydration conditions to form the benzyl ester. google.comgoogleapis.com A similar approach can be applied to this compound.

Amide Formation: Amides can be synthesized by coupling the carboxylic acid with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. researchgate.net Alternatively, various coupling reagents can be employed to facilitate the direct formation of the amide bond.

The following table summarizes some common derivatization reactions of the carboxylic acid group:

| Derivative | Reagents | General Reaction |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄, p-TsOH) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amides | Amine, Coupling Agent or Acyl Chloride Formation | R-COOH + R'₂NH → R-CONR'₂ + H₂O |

Exploration of Structural Modifications on the 3-Methylbutanoic Acid Moiety

The structural integrity of the 3-methylbutanoic acid portion, derived from the amino acid valine, is a focal point for synthetic modifications of this compound. Researchers have investigated the replacement of this moiety with other amino acid structures to explore the resulting changes in the compound's physicochemical and structural properties. These modifications primarily involve altering the side chain of the amino acid component, thereby systematically probing the spatial and electronic requirements of potential biological targets.

Key research has focused on substituting the isopropyl group of the valine side chain with other functional groups, leading to the synthesis of various analogs. A notable example is the creation of 2-benzenesulfonamido-3-hydroxypropanoic acid, which is synthesized by using L-serine in place of L-valine. nih.gov This modification replaces the isopropyl group with a hydroxymethyl group, introducing a hydroxyl functionality that significantly alters the molecule's hydrogen-bonding capabilities. nih.gov

Further structural explorations have included the substitution with a phenyl group, yielding (2R)-2-benzenesulfonamido-2-phenylethanoic acid. nih.gov This change from an aliphatic to an aromatic side chain introduces considerable steric bulk and different electronic properties. The synthesis of such analogs allows for a deeper understanding of structure-activity relationships by comparing the effects of different side chains attached to the core 2-benzenesulfonamido-acid scaffold.

The table below summarizes key structural modifications made to the amino acid moiety of the parent compound.

| Analog Name | Original Amino Acid Moiety | Modified Side Chain Group | Key Structural Observation |

|---|---|---|---|

| 2-Benzenesulfonamido-3-hydroxypropanoic acid | Valine (from 3-methylbutanoic acid) | Hydroxymethyl (-CH₂OH) | The presence of the hydroxyl group creates a two-dimensional polymeric network in the crystal structure through various hydrogen bonds. nih.gov |

| (2R)-2-Benzenesulfonamido-2-phenylethanoic acid | Valine (from 3-methylbutanoic acid) | Phenyl (-C₆H₅) | Represents a significant structural shift from an aliphatic to an aromatic side chain. nih.gov |

| N-((4-methylphenyl)sulfonyl)serine | Valine (from 3-methylbutanoic acid) | Hydroxymethyl (-CH₂OH) | This related structure also incorporates the serine moiety, indicating a recurring theme of this specific modification. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Benzenesulfonamido 3 Methylbutanoic Acid

X-ray Crystallography and Crystal Structure Elucidation

The crystalline structure of 2-Benzenesulfonamido-3-methylbutanoic acid has been meticulously determined, revealing a complex and ordered three-dimensional network. The analysis provides critical insights into molecular arrangement, conformation, and the non-covalent interactions that govern its supramolecular assembly.

Molecular Conformations and Asymmetric Unit Analysis

X-ray diffraction studies of the title compound reveal that the asymmetric unit of its crystal lattice contains two independent molecules, designated as Molecule A and Molecule B. uni.lu The presence of more than one molecule in the asymmetric unit indicates subtle but distinct conformational differences between them, arising from their specific packing environments and intermolecular interactions within the crystal. Although globally similar, variations in torsion angles and the orientation of substituent groups differentiate the two molecules.

Hydrogen Bonding Networks: Intermolecular and Intramolecular Interactions

Intermolecularly, the structure is dominated by strong O-H···O hydrogen bonds linking the carboxylic acid groups of adjacent molecules. Further stabilization of the crystal packing is achieved through N-H···O and weaker C-H···O interactions, which connect the primary molecular dimers into a comprehensive and robust three-dimensional architecture. uni.lu These varied hydrogen bonds work in concert to create a highly ordered and stable crystalline solid.

Dimerization Patterns and Supramolecular Assembly via Carboxy Groups

A defining feature of the supramolecular assembly in the crystal structure of this compound is the formation of centrosymmetric dimers through its carboxy groups. uni.lu The two independent molecules in the asymmetric unit pair up, linked by strong and highly directional O-H···O hydrogen bonds. This interaction creates a classic R²₂(8) ring motif, a common and stable supramolecular synthon in carboxylic acids. uni.lu

These dimeric units serve as the fundamental building blocks of the crystal structure. They are subsequently interconnected through the aforementioned N-H···O and C-H···O hydrogen bonds, which propagate the structure in three dimensions, leading to a complex and tightly packed supramolecular network. uni.lu

Interactive Table: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 0.82 | 1.82 | 2.639 | 175 |

| N-H···O | 0.86 | 2.16 | 2.998 | 164 |

| C-H···O | 0.96 | 2.58 | 3.451 | 151 |

| Note: Data is representative of the types of interactions found and values are generalized from typical bond lengths and angles for presentation. |

Analysis of Conformational Disorder Phenomena (e.g., Isopropyl Group Disorder)

A notable characteristic observed in the crystal structure is the presence of conformational disorder within the isopropyl group of one of the two independent molecules. uni.lu This phenomenon indicates that the isopropyl moiety does not occupy a single, fixed position but rather exists in two distinct orientations within the crystal lattice.

The crystallographic refinement shows that the carbon atoms of this specific isopropyl group are distributed over two alternative sites. The site occupancy for these two conformations was determined to be in a 3:1 ratio, meaning the major conformer is present in approximately 75% of the unit cells, while the minor conformer accounts for the remaining 25%. uni.lu This type of disorder is often attributed to the low rotational energy barrier of the C-C single bond, allowing the group to adopt multiple conformations that are energetically similar within the crystalline environment.

Spectroscopic Investigations for Structural Confirmation and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

While specific, detailed experimental or theoretical vibrational analysis for this compound is not extensively documented in the surveyed literature, the expected characteristic vibrational modes can be predicted based on its functional groups.

O-H Stretch: The carboxylic acid group would exhibit a broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration.

N-H Stretch: A moderate absorption band corresponding to the N-H stretching of the sulfonamide group is expected around 3300-3200 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups would appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid dimer is expected in the region of 1720-1700 cm⁻¹.

S=O Stretches: The sulfonamide group (SO₂) would produce two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

C-N and S-N Stretches: Vibrations for C-N and S-N bonds would be present in the fingerprint region of the spectrum.

Aromatic C=C Stretches: The benzene ring would show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Both IR and Raman spectroscopy would be complementary techniques for confirming the presence of these functional groups and providing a complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, their connectivity, and stereochemistry.

For this compound, a complete NMR analysis would involve both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

Aromatic Protons: The protons on the benzene ring of the benzenesulfonamido group would typically appear as a complex multiplet in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group.

Amide Proton (N-H): A signal corresponding to the proton on the nitrogen atom, which may be broadened and its chemical shift can be highly variable depending on the solvent and concentration.

Alpha-Proton (α-H): The proton on the carbon adjacent to the carboxylic acid group would appear as a doublet, coupled to the proton on the adjacent methine group.

Beta-Proton (β-H): The methine proton of the isopropyl group would likely be a multiplet due to coupling with the alpha-proton and the six methyl protons.

Methyl Protons (CH₃): The two methyl groups of the isopropyl moiety may appear as two distinct doublets, coupling with the beta-proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. Expected signals would include:

Carboxylic Acid Carbon: A signal in the highly downfield region (typically >170 ppm).

Aromatic Carbons: Multiple signals in the aromatic region (around 120-140 ppm), with the carbon attached to the sulfonyl group appearing at a different shift from the others.

Alpha-Carbon (α-C): The carbon atom bonded to both the nitrogen and the carboxylic acid group.

Beta-Carbon (β-C): The methine carbon of the isopropyl group.

Methyl Carbons: The carbons of the two methyl groups.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Note: This data is predictive and not based on experimental results.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Carboxylic Acid (COOH) | Variable (broad) | ~175 |

| Aromatic (C₆H₅) | 7.5 - 8.0 (m) | 125 - 140 |

| Amide (NH) | Variable (broad) | - |

| Alpha-Carbon H (α-H) | ~4.0 (d) | ~60 |

| Beta-Carbon H (β-H) | ~2.2 (m) | ~30 |

| Methyl (CH₃) | ~1.0 (d) | ~18-20 |

Computational Chemistry and Theoretical Modeling of 2 Benzenesulfonamido 3 Methylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule, such as its stable three-dimensional shape and electronic structure.

Although computational conformational analyses for the title compound were not found, experimental crystal structure data of closely related derivatives provide significant insight into its likely stable conformations. The geometry is largely defined by the torsion angles between the benzenesulfonyl group, the sulfonamide linkage, and the methylbutanoic acid moiety.

Analysis of the crystal structures of 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid and 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid reveals key conformational features. nih.govnih.gov In these structures, the amine group of the amino acid residue typically adopts a position that is nearly perpendicular to the plane of the benzene (B151609) ring. nih.govnih.gov The carboxylic acid group often folds back, orienting itself over the benzene ring. nih.govnih.gov This arrangement is influenced by intramolecular interactions and crystal packing forces.

The table below presents key dihedral (torsion) angles from the crystal structures of these related compounds, which are expected to be similar in 2-Benzenesulfonamido-3-methylbutanoic acid.

| Dihedral Angle | 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid nih.gov | 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid nih.gov | Description |

| C-C-S-N | -84.5 (7)° | N/A | Describes the orientation of the amine group relative to the benzene ring. |

| C-S-N-C | N/A | 70.2 (2)° | Describes the twist around the S-N bond, positioning the amino acid residue. |

| O-S-C-C | -49.4 (3)° & -178.7 (2)° | -49.4 (3)° & -178.7 (2)° | Shows the orientation of the sulfonyl oxygen atoms relative to the benzene ring plane. |

Note: Data is derived from X-ray crystallography of related compounds and serves as an approximation for the title compound's likely conformation.

Specific molecular orbital analyses for this compound have not been reported in the reviewed literature. However, such studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

For a molecule like this, the HOMO is expected to be localized on the electron-rich benzene ring and the sulfonamide group, while the LUMO would likely be distributed over the electron-accepting carboxylic acid and sulfonyl groups. The molecular electrostatic potential (MESP) surface is another tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In this compound, negative potential would be concentrated around the oxygen atoms of the carboxyl and sulfonyl groups, indicating sites susceptible to electrophilic attack.

While DFT-predicted vibrational spectra for this compound are not available, the characteristic infrared (IR) absorption frequencies can be anticipated based on its functional groups. DFT calculations are a common method for predicting vibrational wavenumbers, which are then often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.govresearchgate.net

The table below lists the expected characteristic IR absorption bands for the key functional groups in the molecule.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Sulfonamide | N-H stretch | ~3300 | Medium |

| Sulfonamide | S=O asymmetric stretch | ~1350 | Strong |

| Sulfonamide | S=O symmetric stretch | ~1160 | Strong |

| Alkyl Group | C-H stretch | 2975 - 2845 | Medium-Strong |

| Benzene Ring | C=C stretch | 1600 - 1450 | Medium |

| Benzene Ring | C-H out-of-plane bend | 900 - 675 | Strong |

Source: General IR spectroscopy principles and data from related compounds. nih.govdocbrown.infovscht.cz

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. frontiersin.orgnih.gov

There are no specific molecular docking studies featuring this compound against target enzymes in the available literature. However, the general principles of ligand-protein interactions can be used to predict how this molecule would bind within an enzyme's active site. frontiersin.org The binding affinity and specificity are governed by non-covalent intermolecular forces such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. frontiersin.orgnih.gov

For this compound, the sulfonamide group is a key pharmacophore capable of forming multiple hydrogen bonds. The two sulfonyl oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov The carboxylic acid group provides another strong site for hydrogen bonding and ionic interactions (as a carboxylate). The benzene ring and the isopropyl group of the valine moiety can participate in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the enzyme's binding pocket. nih.gov

The table below outlines the potential interactions between the functional groups of the molecule and amino acid residues in a hypothetical enzyme active site.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Sulfonyl Group (S=O) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) |

| Sulfonamide (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) |

| Benzene Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |

| Isopropyl Group | Hydrophobic, van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Source: General principles of molecular docking and protein-ligand interactions. frontiersin.orgnih.govnih.gov

Binding Affinity Estimation and Interaction Thermodynamics

The biological activity of a molecule like this compound is intrinsically linked to its ability to bind to a biological target, typically a protein. Computational methods are pivotal in estimating the binding affinity and understanding the thermodynamics of this interaction.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations would be performed against the active site of a target protein. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field. These scoring functions provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). For instance, in studies of novel sulfonamide derivatives, molecular docking has been successfully used to predict binding affinities to targets like dihydropteroate (B1496061) synthase and carbonic anhydrase. nih.gov

The thermodynamic profile of the binding process, including enthalpic (ΔH) and entropic (ΔS) contributions, can also be computationally dissected. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods that can provide detailed insights into the thermodynamics of binding. These methods simulate a non-physical pathway to transform the ligand into another molecule or into nothing, allowing for the calculation of free energy differences. For sulfonamide-based inhibitors, understanding the thermodynamics is crucial for optimizing their binding characteristics.

To illustrate, a hypothetical binding affinity estimation for this compound with a target protein is presented in Table 1.

| Computational Method | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Molecular Docking (AutoDock Vina) | -8.5 | Arg120, Tyr159, His94 |

| MM-PBSA | -35.2 | Arg120, Tyr159, His94, Leu198 |

Prediction of Molecular Orientation at Interfaces (e.g., metal surfaces in SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. The enhancement of the Raman signal is strongly dependent on the molecule's orientation with respect to the metal surface. Computational modeling plays a crucial role in predicting this orientation and interpreting SERS spectra.

For this compound, the orientation on a metal surface, such as silver or gold colloids, would be governed by the interactions of its functional groups with the metal. The molecule possesses a carboxylic acid group, a sulfonamide group, and an aromatic ring, all of which can interact with the metal surface.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the adsorption of the molecule on a small metal cluster that mimics the SERS substrate. These calculations can determine the most stable adsorption geometry and the corresponding interaction energies. It is likely that the carboxylate group of this compound would strongly interact with a silver or gold surface, as has been observed for other amino acids and carboxylic acids. nih.govnih.gov The sulfur or oxygen atoms of the sulfonamide group could also contribute to the binding. The orientation of the benzene ring, whether it lies flat or tilted with respect to the surface, would also be a key determinant of the SERS spectrum.

By calculating the vibrational frequencies of the molecule in its adsorbed state, a theoretical SERS spectrum can be generated. Comparing this with experimental spectra helps to confirm the predicted orientation. For example, the enhancement of vibrational modes associated with the carboxylate group would suggest its proximity to the surface. Conversely, if the modes of the benzene ring are strongly enhanced, it would indicate a flat orientation where the π-system of the ring interacts with the metal. Studies on aromatic thiols have shown that the orientation of the phenyl ring is a critical factor in the observed SERS signals. pradeepresearch.org

Table 2 presents a hypothetical prediction of the molecular orientation and key SERS signals for this compound on a silver surface.

| Functional Group | Predicted Interaction with Silver Surface | Expected SERS Enhancement | Hypothetical Key Vibrational Modes (cm-1) |

|---|---|---|---|

| Carboxylic Acid | Strong, via both oxygen atoms | High | ~1400 (COO- symmetric stretch) |

| Sulfonamide | Moderate, via oxygen or sulfur atoms | Moderate | ~1160 (SO2 symmetric stretch) |

| Benzene Ring | Tilted orientation | Moderate | ~1000 (Ring breathing mode) |

Structure-Based Computational Approaches for Compound Design

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. For a molecule like this compound, which may serve as a starting point or "hit" compound, computational methods can guide its modification to improve properties such as potency, selectivity, and pharmacokinetic profile. This process is often referred to as lead optimization. patsnap.com

The first step in SBDD is the identification of a binding site on the target protein, usually through experimental methods like X-ray crystallography or through computational prediction. Once the binding mode of the initial compound is understood, often through molecular docking and MD simulations as described earlier, medicinal chemists can propose modifications. nih.gov

For this compound, computational tools can be used to explore the effects of various structural modifications. For example, the valine-derived side chain could be altered to better fit into a hydrophobic pocket of the target. The substitution pattern on the benzene ring could be varied to introduce new interactions, such as hydrogen bonds or halogen bonds, with the protein. rsc.org The "tail approach" is a common strategy in the design of sulfonamide inhibitors, where different chemical moieties are appended to the core structure to interact with the outer regions of the active site, thereby enhancing selectivity. rsc.org

De novo design algorithms can also be employed to generate entirely new molecules that are predicted to bind to the target site. These programs build molecules fragment by fragment within the active site, optimizing their geometry and interactions with the protein.

Throughout the design process, computational models are used to predict the binding affinity and other properties of the newly designed compounds before they are synthesized. This iterative cycle of design, prediction, synthesis, and testing significantly accelerates the drug discovery process. The optimization of pyrazole (B372694) sulfonamide inhibitors for Trypanosoma brucei, for instance, involved extensive computational analysis to improve potency and brain penetration. nih.gov

Table 3 outlines a hypothetical structure-based design strategy starting from this compound.

| Original Moiety | Proposed Modification | Design Rationale (Hypothetical) | Predicted Outcome |

|---|---|---|---|

| Isopropyl group | Cyclohexyl group | To better fill a larger hydrophobic pocket. | Increased van der Waals interactions and higher potency. |

| Unsubstituted benzene ring | para-cyano substitution | To form a hydrogen bond with a backbone amide. | Improved binding affinity and selectivity. |

| Carboxylic acid | Tetrazole bioisostere | To improve metabolic stability and maintain acidic character. | Similar binding affinity with better pharmacokinetic properties. |

Biological Activity and Mechanistic Insights of 2 Benzenesulfonamido 3 Methylbutanoic Acid and Its Derivatives in Vitro and in Silico Perspectives

Enzyme Inhibition Studies

Derivatives of 2-Benzenesulfonamido-3-methylbutanoic acid have been investigated as inhibitors of several key enzyme families. The core structure, featuring a sulfonamide group linked to a hydrophobic amino acid residue, allows for targeted interactions within the active sites of various enzymes.

Inhibition of Viral Proteases (e.g., HIV Protease)

The sulfonamide scaffold is a cornerstone in the design of non-peptidic HIV protease inhibitors. bohrium.comnih.gov These inhibitors are critical components of highly active antiretroviral therapy (HAART). Structurally novel sulfonamide derivatives have been developed that show significant antiviral activity. nih.gov For instance, clinically used HIV protease inhibitors like amprenavir (B1666020) and others in advanced clinical trials incorporate sulfonamide moieties. nih.gov These compounds are designed to mimic the transition state of the natural peptide substrate of the HIV protease, effectively blocking its function and preventing viral maturation. researchgate.net Structure-based design, aided by X-ray crystallography of the enzyme-inhibitor complex, has led to potent inhibitors with favorable pharmacokinetic properties. bohrium.com

Inhibition of Carbonic Anhydrases by Related Sulfonamides

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH homeostasis. tandfonline.comnih.gov The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG). It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide (B78521) ion and disrupting the catalytic cycle. tandfonline.comtandfonline.com

Numerous studies have synthesized and evaluated benzenesulfonamide (B165840) derivatives against various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govacs.orgnih.gov These isoforms are implicated in various pathologies, from glaucoma to cancer, making them important therapeutic targets. tandfonline.commdpi.com Research has shown that modifications to the benzene (B151609) ring of the benzenesulfonamide scaffold can lead to highly potent and isoform-selective inhibitors. acs.orgnih.gov For example, a series of triazole-benzenesulfonamide conjugates showed potent inhibition, particularly against the tumor-associated hCA IX. tandfonline.comnih.gov

| Derivative Class | Target Isoform(s) | Inhibition Potency (Ki or IC₅₀) | Reference(s) |

| Triazolo-pyridine benzenesulfonamides | hCA IX | Low nanomolar range | tandfonline.com, nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamides | hCA I, II, IX, XII | Kᵢ values from 60.9 nM to the low nanomolar range | nih.gov |

| Beta-lactam-substituted benzenesulfonamides | hCA I, hCA II | Kᵢ values in the low nanomolar range (e.g., 39.64 nM for hCA II) | nih.gov |

| Tetrafluorobenzenesulfonamides | hCA IX, hCA XII | Kᵢ values in the low nanomolar to subnanomolar range (0.8 - 38.9 nM) | acs.org, nih.gov |

Inhibition of Urease Enzymes by Analogs

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogens, including Helicobacter pylori. Analogs of this compound, specifically (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids, have been identified as novel and potent urease inhibitors. nih.gov These compounds combine the arylsulfonamide structure with a hydroxamic acid moiety, which acts as an effective nickel-chelating group. One derivative, 2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acid, demonstrated over 690-fold higher potency than the clinically used inhibitor acetohydroxamic acid. nih.gov

Investigations into Other Enzyme Targets

The versatility of the benzenesulfonamide scaffold has prompted its investigation against a wide range of other enzymatic targets.

Matrix Metalloproteinases (MMPs) : Sulfonamide derivatives, particularly those incorporating a hydroxamate group, are well-established MMP inhibitors. nih.govbenthamdirect.com The sulfonamide group enhances binding by forming hydrogen bonds with the enzyme and directing other parts of the inhibitor into specific pockets (like the S1' pocket) of the enzyme's active site. nih.govbenthamdirect.com These enzymes are involved in tissue remodeling and are overexpressed in conditions like arthritis and cancer. nih.gov

Cholinesterases : Derivatives of benzenesulfonamide have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease. mdpi.comnih.gov For example, certain benzyl (B1604629) carbamate (B1207046) derivatives with a sulfonamide linkage showed potent and selective inhibition of BChE, with IC₅₀ values in the low micromolar range, surpassing the activity of the standard drug rivastigmine. mdpi.com

Tyrosinase : As the key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a target for agents treating hyperpigmentation. nih.govresearchgate.net While direct inhibition by this compound is not extensively documented, related sulfonamide-containing compounds like thiosemicarbazones are recognized as potent tyrosinase inhibitors. rsc.org

Fatty Acid Synthase (FASN) : FASN is upregulated in many cancer cells, making it an attractive target for antineoplastic drugs. nih.gov While specific data on this compound is scarce, the broader class of sulfonamides has been explored for FASN inhibition. The antibiotic triclosan, which contains a related chemical structure, is a known inhibitor of a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II). nih.gov

Mechanistic Characterization of Enzyme Inhibition

The mechanism by which these compounds inhibit their target enzymes is a subject of detailed study.

Competitive Inhibition : In many cases, sulfonamides act as competitive inhibitors. For bacterial dihydropteroate (B1496061) synthase (DHPS), they mimic the natural substrate, p-aminobenzoic acid (PABA), and compete for binding at the active site, thereby blocking folic acid synthesis. nih.govla.gov

Non-competitive Inhibition : Some sulfonamide derivatives have been shown to exhibit non-competitive inhibition. For example, certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were found to be non-competitive inhibitors of BChE. nih.gov Similarly, studies on tyrosinase have identified non-steroidal anti-inflammatory drugs (NSAIDs) that act as non-competitive inhibitors. mdpi.com

Mixed-Type Inhibition : In some instances, a mixed mechanism is observed. The potent urease inhibitor 2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acid was found to be a reversible, mixed-mechanism inhibitor. nih.gov

Molecular Interactions with Biological Systems

In silico methods, such as molecular docking and molecular dynamics simulations, are invaluable for understanding how these inhibitors interact with their biological targets at an atomic level. nih.govtandfonline.com These studies complement in vitro findings and guide the rational design of more potent and selective compounds.

For carbonic anhydrase inhibitors, docking studies consistently show the sulfonamide group's nitrogen atom coordinating with the catalytic Zn²⁺ ion. nih.gov The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of key residues like Thr199, anchoring the inhibitor in the active site. The rest of the molecule, including the benzenesulfonyl and amino acid portions, extends into the active site cavity, forming hydrophobic and van der Waals interactions that determine the inhibitor's potency and isoform selectivity. acs.orgresearchgate.net

In the case of cholinesterase inhibition, molecular modeling suggests that sulfonamide derivatives bind within the enzyme's active site gorge. mdpi.com Key interactions can include π-π stacking with aromatic residues like tryptophan and hydrogen bonding with residues in the catalytic anionic site (CAS) or peripheral anionic site (PAS). nih.gov For MMPs, modeling reveals that the sulfonamide group can form crucial hydrogen bonds, while properly orienting hydrophobic substituents to fit deeply into the enzyme's specificity pockets. nih.govovid.com

These computational approaches have been instrumental in elucidating structure-activity relationships (SAR), explaining, for example, why certain substitutions on the phenyl ring lead to dramatically increased inhibitory activity against a specific enzyme isoform. researchgate.net

DNA Binding Studies and Potential Intercalation Mechanisms

The interaction between small molecules and DNA is a critical area of study, as it can elucidate mechanisms of action for potential therapeutic agents. For compounds like this compound, non-covalent binding modes are of primary interest. These interactions are typically categorized as intercalation, groove binding, or external electrostatic binding.

While direct DNA binding studies on this compound are not extensively documented, insights can be drawn from related sulfonamide and benzimidazole-containing structures. The binding characteristics are influenced by the molecule's planar aromatic regions, charge, and three-dimensional shape.

Groove Binding: The benzenesulfonamide moiety, coupled with the amino acid side chain, may facilitate binding within the minor or major grooves of the DNA double helix. Computational modeling of similar compounds has shown that hydrophobic interactions and the formation of hydrogen bonds with the base pairs in the grooves are key drivers of this type of binding. researchgate.net For instance, derivatives have been shown to interact via hydrophobic forces within the minor groove region of nucleic acids. researchgate.net

Intercalation: This mechanism involves the insertion of a planar, aromatic part of a molecule between the base pairs of DNA. While the single phenyl ring of this compound may offer some potential for intercalation, this binding mode is more common for molecules with larger, polycyclic aromatic systems. The non-planar valine-derived portion of the molecule would likely influence the stability of such an interaction.

Electrostatic Interactions: The carboxylic acid group, which is ionized at physiological pH, can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, are commonly employed to study these interactions. Changes in the spectral properties of the compound upon addition of DNA can indicate binding and provide quantitative data, such as binding constants.

Interactions with Surfactants and Self-Assembled Systems

The behavior of drug-like molecules in the presence of surfactants and their ability to form or participate in self-assembled systems is crucial for understanding their formulation, delivery, and bioavailability. Molecules like this compound are amphiphilic, possessing both hydrophobic (the benzene ring and methyl groups) and hydrophilic (the sulfonamide and carboxylic acid groups) regions. nih.gov

This amphiphilic nature drives interactions with surfactants and promotes self-assembly. sigmaaldrich.com

Surfactant Interactions: In aqueous solutions, surfactants form micelles above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the nonpolar parts of this compound, while the hydrophilic parts remain oriented towards the aqueous phase. nih.govnih.gov This interaction can increase the solubility and stability of the compound. The nature of the interaction depends on the type of surfactant (anionic, cationic, or non-ionic), with electrostatic forces playing a significant role alongside hydrophobic effects. nih.gov

Self-Assembled Systems: Amphiphilic molecules can themselves self-assemble into organized structures like micelles or vesicles. nih.gov This process is driven by the minimization of unfavorable interactions between the hydrophobic parts of the molecule and water. For this compound, the balance between its hydrophobic and hydrophilic components would determine the geometry and stability of such assemblies. These self-assembled structures can act as nanocarriers, influencing how the molecule is transported and delivered within a biological system.

Protein-Ligand Interaction Profiling at the Molecular Level

The biological effects of this compound and its derivatives are primarily mediated through interactions with protein targets. Molecular docking and other computational simulations are invaluable tools for predicting and analyzing these interactions at an atomic level. mdpi.comresearchgate.net These studies reveal the specific binding modes and the key amino acid residues involved.

Benzenesulfonamide derivatives are well-known inhibitors of various enzymes, particularly carbonic anhydrases (CAs). nih.gov Docking studies with these and other enzymes consistently highlight several key types of interactions:

Zinc-Binding: In metalloenzymes like carbonic anhydrases and matrix metalloproteinases, the sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group (ZBG). The nitrogen atom coordinates with the zinc ion present in the enzyme's active site, forming a key anchoring interaction. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the N-H group of the sulfonamide are excellent hydrogen bond acceptors and donors, respectively. They typically form a network of hydrogen bonds with backbone and side-chain residues in the active site, such as threonine, histidine, and glutamine, which stabilizes the protein-ligand complex. nih.gov The carboxylic acid moiety of the parent compound also provides additional points for hydrogen bonding.

Hydrophobic Interactions: The benzene ring and the isopropyl group of the valine moiety engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in the binding pocket. nih.gov These interactions are crucial for affinity and selectivity.

Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event and helping to rationalize the compound's affinity and selectivity for specific protein isoforms. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the core structure of this compound have a profound impact on its biological profile. The primary areas for modification are the benzene ring and the amino acid portion.

Substitutions on the Benzene Ring: The electronic and steric properties of substituents on the phenyl ring are critical determinants of activity and selectivity. For example, in the context of carbonic anhydrase inhibition, substitutions at the para-position are often favored. mdpi.com Introducing electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the acidity of the sulfonamide N-H group and alter binding interactions with the target protein. rsc.orgnih.gov Studies on benzenesulfonamide derivatives as TRPV4 inhibitors showed that adding fluorine or chlorine atoms could increase inhibitory potency by 3- to 5-fold compared to the unsubstituted parent compound. nih.govnih.gov

Modifications to the "Tail" Group: The amino acid portion (the "tail") also plays a crucial role. Altering the side chain (e.g., replacing the isopropyl group of valine with other alkyl or aryl groups) can affect how the molecule fits into the hydrophobic sub-pockets of the enzyme's active site, thereby influencing isoform selectivity. nih.gov For instance, bulky substituents may enhance binding to enzymes with larger active sites while preventing binding to those with smaller sites. tandfonline.com

The following table summarizes SAR findings for benzenesulfonamide derivatives against various targets.

| Target | Core Structure | Substituent Modification | Effect on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase IX | Thiazolone-benzenesulfonamide | p-nitro group on phenyl ring | Excellent inhibitory activity (IC₅₀ = 16.96 nM) | rsc.org |

| Carbonic Anhydrase IX | Thiazolone-benzenesulfonamide | Eugenol aldehyde substituent | Potent inhibition (IC₅₀ = 10.93 nM) | rsc.org |

| Metallo-β-lactamase ImiS | Benzenesulfonamide | meta-substituents on phenyl ring | Significantly improved inhibitory activity compared to ortho/para | nih.gov |

| Influenza Hemagglutinin | Benzenesulfonamide | 2-chloro substitution | Increased inhibitory potency (EC₅₀ = 86 nM vs 210 nM for parent) | nih.gov |

| TRPV4 Channel | Benzenesulfonamide | Analogue 1b | 2.9-fold increase in inhibitory potency over lead compound | nih.gov |

| α-amylase / α-glucosidase | Bisindolylmethane sulfonamide | Varying substitutions | Good inhibitory potential (IC₅₀ range 17.65-70.7 μM) | researchgate.net |

Stereochemical Effects on Molecular Recognition and Bioactivity

Stereochemistry is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are chiral. nih.gov this compound is a chiral molecule due to the asymmetric α-carbon inherited from the amino acid L-valine (or its D-isomer). Consequently, it exists as stereoisomers (enantiomers and diastereomers if additional chiral centers are present).

The spatial arrangement of atoms in these isomers dictates how they interact with the three-dimensional binding sites of proteins. biorxiv.org It is well-established that different stereoisomers of a drug can exhibit significantly different biological activities, with one isomer often being much more potent than the other(s). nih.govbiorxiv.orgmdpi.com

Differential Binding Affinity: The precise 3D orientation of the key interacting groups (the sulfonamide, carboxylic acid, benzene ring, and isopropyl side chain) determines the goodness of fit within a chiral binding pocket. One enantiomer may form optimal hydrogen bonds, hydrophobic interactions, and coordination with metal ions, leading to high-affinity binding, while its mirror image (the other enantiomer) may fit poorly, resulting in weak or no binding.

Enantioselective Activity: Studies on various chiral compounds have demonstrated that stereochemistry can be the primary driver of potency and pharmacokinetics. mdpi.com For example, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) configuration showed significant antiplasmodial activity, suggesting that uptake and/or target interaction is highly stereoselective. mdpi.com This principle directly applies to this compound, where the L-isomer (S-configuration) would be expected to have a different biological profile from the D-isomer (R-configuration).

Therefore, controlling the stereochemistry during synthesis is paramount in the development of derivatives of this compound to ensure optimal interaction with the intended biological target and to minimize potential off-target effects associated with other isomers.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model serves as a template for designing new molecules with improved activity.

For the benzenesulfonamide class of compounds, pharmacophore models have been developed based on a set of active molecules. chemijournal.com These models typically include the following key features:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group are critical hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide is a key hydrogen bond donor.

Aromatic Ring (AR): The benzene ring provides a scaffold for hydrophobic interactions and can be a point for further substitutions to enhance selectivity.

Hydrophobic Group (HY): The alkyl or aryl side chain of the amino acid moiety (e.g., the isopropyl group in the parent compound) represents a hydrophobic feature that interacts with nonpolar regions of the binding site.

A typical 3D-QSAR pharmacophore model for benzenesulfonamide derivatives might consist of three H-bond acceptors, one H-bond donor, and two aromatic rings (in cases of more complex derivatives), defining the spatial relationships required for optimal binding. researchgate.netchemijournal.com These models are instrumental in virtual screening to identify new potential inhibitors from large chemical databases and in guiding the rational design of novel derivatives with enhanced potency and selectivity. chemijournal.com

Applications of 2 Benzenesulfonamido 3 Methylbutanoic Acid in Chemical Biology and Material Science Research

Contribution to the Development of Chemical Probes and Research Tools

The utility of a molecule as a chemical probe hinges on its ability to interact specifically with biological targets to elucidate biological processes or to aid in drug discovery. While the sulfonamide functional group is a well-established pharmacophore and the amino acid component provides a chiral backbone, extensive research specifically documenting the use of 2-Benzenesulfonamido-3-methylbutanoic acid as a chemical probe or a specialized research tool in chemical biology is not prominent in publicly available literature. Its structural similarity to substrates of certain enzymes or ligands for receptors suggests potential, but dedicated studies to develop it into a targeted probe are not widely reported.

Utility in Synthetic Methodologies as a Key Building Block for Complex Molecules

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. With its carboxylic acid and sulfonamide moieties, this compound possesses the necessary functional groups to act as a versatile scaffold. The amine group of the parent amino acid (valine) is protected by the benzenesulfonyl group, allowing the carboxylic acid to be selectively used in reactions such as esterification or amide bond formation.

Despite this potential, the application of this compound as a foundational building block for the synthesis of more complex molecules is not extensively detailed in scientific literature. Research has been conducted on the synthesis of its derivatives, such as 2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid and 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, primarily for crystallographic studies rather than as intermediates for larger structures. nih.govnih.gov While it is commercially available for research purposes, its role as a key starting material in multi-step synthetic campaigns remains a niche area. biosynth.com

Exploration in Materials Science for Specialty Chemicals and Functional Materials

The most significant and well-documented application of this compound is in the field of materials science, specifically as a corrosion inhibitor for mild steel in alkaline environments. ijsra.netijsra.net Mild steel, a low-carbon ferrous alloy, is crucial in numerous industries but is susceptible to corrosion when exposed to bases. ijsra.net The use of chemical inhibitors is a primary method to protect these materials and extend their lifespan. ijsra.net

A 2023 study investigated the performance of synthetic 2-(phenylsulphonamido)-3-methylbutanoic acid (PSMBA) as a corrosion inhibitor for mild steel in a 0.1 M potassium hydroxide (B78521) (KOH) solution. researchgate.net The research employed gravimetric (weight loss) and electrochemical methods to evaluate its effectiveness. ijsra.net

Gravimetric Analysis: The study found that the inhibitor effectively protected the mild steel, with its inhibition efficiency (IE%) increasing with higher concentrations of the compound. ijsra.netresearchgate.net This indicates that the molecule adsorbs onto the metal surface, forming a protective layer that isolates the steel from the corrosive alkaline environment. ijsra.net

| Inhibitor Concentration (g/L) | Inhibition Efficiency (IE%) |

|---|---|

| 0.1 | 75.34 |

| 0.2 | 80.82 |

| 0.3 | 84.93 |

| 0.4 | 87.67 |

| 0.5 | 91.78 |

Electrochemical Analysis: Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), further confirmed the compound's function as an effective inhibitor. The potentiodynamic polarization results showed that the corrosion current density (Icorr) decreased significantly upon the addition of the inhibitor. ijsra.netbohrium.com The EIS results demonstrated that the charge transfer resistance (Rct), which is inversely related to the corrosion rate, increased with the addition of the inhibitor. ijsra.netbohrium.com This confirms the formation of an insulating barrier on the steel surface. ijsra.net

| Inhibitor Concentration (g/L) | Corrosion Current Density (Icorr) (A/cm²) | Charge Transfer Resistance (Rct) (Ω cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0.0 (Blank) | 1.13 x 10⁻⁵ | 81.10 | - |

| 0.5 | 1.40 x 10⁻⁶ | 150.80 | 87.61 |

Theoretical simulation studies complemented the experimental findings, revealing a low energy gap between the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), suggesting a high tendency for the molecule to adsorb onto the metal surface. ijsra.net Collectively, these results establish this compound as a functional specialty chemical for materials protection. ijsra.netbohrium.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Advanced Analogues

The development of advanced analogues of 2-Benzenesulfonamido-3-methylbutanoic acid is crucial for enhancing its biological activity, selectivity, and pharmacokinetic properties. Future research will necessitate the exploration of innovative and efficient synthetic strategies. Traditional methods for creating sulfonamides are being supplemented by modern catalytic systems. researchgate.net Key areas of focus include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, offer a versatile method for modifying the aromatic ring of the benzenesulfonamide (B165840) core, allowing for the introduction of diverse functional groups that can modulate the compound's activity. researchgate.net

"Borrowing Hydrogen" Strategy: This strategy represents an efficient and atom-economical approach for forming C-N bonds, which could be adapted for synthesizing novel sulfonamide derivatives. researchgate.net

Combinatorial Chemistry: The use of high-throughput combinatorial synthesis will enable the rapid generation of large libraries of analogues. By systematically varying the substituents on the benzene (B151609) ring, the sulfonamide nitrogen, and the valine-derived moiety, researchers can efficiently screen for compounds with improved characteristics.

Stereoselective Synthesis: Given that the 3-methylbutanoic acid portion of the molecule contains a chiral center, developing synthetic pathways that allow for precise control over stereochemistry is essential. Enantiomerically pure compounds often exhibit significantly different biological activities, and stereoselective synthesis is key to isolating the more potent isomer. mdpi.com

Advanced Computational Approaches for High-Throughput Bioactivity Prediction and Target Identification

Computational methods are becoming indispensable in modern drug discovery for their ability to predict biological activity and identify potential molecular targets, thereby saving significant time and resources. researchgate.net For this compound and its future analogues, advanced computational approaches will be pivotal.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique for correlating the structural or physicochemical properties of compounds with their biological activities. researchgate.net By developing robust QSAR models for a series of benzenesulfonamide derivatives, researchers can predict the activity of newly designed analogues before their synthesis. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) can be trained on existing data to classify molecules as active or inactive. researchgate.net These models have demonstrated high prediction accuracy (often exceeding 99%) in identifying sulfonamide-like molecules, which can be applied to screen vast virtual libraries for promising candidates. researchgate.net

Molecular Docking and Simulation: Molecular docking studies can predict the binding conformation and affinity of a ligand to a protein target. nih.gov For sulfonamide derivatives, docking can elucidate how modifications to the core structure affect interactions with target enzymes, such as dihydropteroate (B1496061) synthase (DHPS). nih.govbiorxiv.org Molecular dynamics (MD) simulations further refine this by revealing the stability of the ligand-protein complex over time. researchgate.net

| Model Type | Application | Reported Accuracy/Efficacy | Reference |

|---|---|---|---|

| Random Forest (RF) | Detecting sulfonamide-like molecules | 99.30% | researchgate.net |

| Artificial Neural Network (ANN) | Detecting sulfonamide-like molecules | 99.55% | researchgate.net |

| Support Vector Machine (SVM) | Detecting sulfonamide-like molecules | 99.33% | researchgate.net |

| Molecular Docking (MOE) | Predicting binding affinities against DHPS | Identified most active derivative (1C) | nih.gov |

Integration with Omics Technologies for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target analyses. The integration of "omics" technologies provides a systems-level perspective on how the compound affects cellular processes. drugtargetreview.com

Genomics and Transcriptomics: These technologies can identify changes in gene expression in response to compound treatment. RNA sequencing (RNA-Seq) can reveal which genes and cellular pathways are upregulated or downregulated, offering clues to the compound's mechanism of action and potential off-target effects. frontlinegenomics.com

Proteomics: Proteomics analyzes the entire protein complement of a cell or organism. By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound, helping to pinpoint direct targets and downstream effects.

Metabolomics: This field involves the comprehensive study of metabolites within a biological system. drugtargetreview.com Metabolomics can uncover changes in metabolic pathways resulting from the compound's activity, which is particularly relevant for sulfonamides that are known to interfere with folate synthesis. nih.govmdpi.com

| Omics Technology | Primary Focus | Application in Sulfonamide Research | Reference |

|---|---|---|---|

| Genomics | DNA and genetic variations | Identify genetic factors influencing drug response and resistance. | biobide.com |

| Transcriptomics | RNA and gene expression | Determine gene expression changes to elucidate mechanisms of action. | frontlinegenomics.com |

| Proteomics | Proteins and their functions | Identify protein targets and pathways affected by the compound. | biobide.com |

| Metabolomics | Metabolites and metabolic pathways | Characterize disruptions in metabolic networks like folate synthesis. | drugtargetreview.commdpi.com |

Elucidation of Broader Biological Pathways and Molecular Networks Influenced by the Compound

While the primary mechanism of action for many antibacterial sulfonamides is the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, these compounds may influence a wider range of biological networks. nih.govtandfonline.com Future research should aim to uncover these broader effects. By integrating data from omics studies, it becomes possible to construct detailed molecular networks that illustrate the compound's system-wide impact. This can lead to the identification of novel therapeutic applications. For instance, some sulfonamide derivatives have been investigated for activities beyond their antibacterial properties, including anticancer and anti-inflammatory effects, suggesting they interact with multiple pathways. nih.govtandfonline.com Mapping these interactions is a critical challenge that can unlock the full therapeutic potential of this compound analogues.

Development of Novel Methodologies for Analyzing Complex Molecular Interactions

A deep understanding of how a drug molecule interacts with its target is fundamental to rational drug design. For benzenesulfonamide derivatives, future work must focus on developing and applying advanced methodologies to characterize these complex interactions.

Advanced Structural Biology: High-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide detailed atomic-level snapshots of the compound bound to its target protein. These structures are invaluable for understanding the specific noncovalent interactions, such as hydrogen bonds and π-stacking, that govern binding affinity and selectivity. rsc.org

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the kinetics and thermodynamics of binding events in real-time. This data provides crucial information on the binding affinity (K_D), association/dissociation rates, and the enthalpic and entropic driving forces of the interaction.

Computational Chemistry: Beyond standard docking, advanced quantum mechanics/molecular mechanics (QM/MM) simulations can offer a more accurate description of the electronic and energetic details of the ligand-receptor interaction. acs.org These methods are particularly useful for studying enzymatic reaction mechanisms and the role of the inhibitor in modulating them.

By pursuing these research directions, the scientific community can overcome existing challenges and fully exploit the potential of this compound and its derivatives in developing next-generation therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 2-Benzenesulfonamido-3-methylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves sulfonylation of a β-amino acid precursor. For example, reacting 3-methylbutanoic acid derivatives (e.g., β-amino esters) with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours at 0–25°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Confirm identity using -NMR (e.g., characteristic sulfonamide NH proton at δ 7.5–8.0 ppm) and FT-IR (S=O stretching at 1150–1350 cm) .

Advanced: How can structural contradictions arise in crystallographic data for sulfonamide derivatives, and what refinement strategies resolve them?

Methodological Answer:

Discrepancies in crystallographic data (e.g., disordered sulfonyl groups or ambiguous hydrogen bonding) may stem from twinning, poor crystal quality, or dynamic molecular motion. Use SHELXL (via the WinGX suite) for iterative refinement:

- Apply the

TWINandBASFcommands to model twinning . - Employ

DFIXandSADIrestraints for bond-length/angle consistency in disordered regions. - Validate hydrogen-bonding networks using ORTEP-3 for graphical analysis of thermal ellipsoids and intermolecular interactions . Cross-validate with spectroscopic data (e.g., -NMR chemical shifts for carbonyl groups) to resolve ambiguities .

Basic: What analytical techniques are critical for characterizing sulfonamide stability under varying pH conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and ESI-MS for fragment identification .

- Potentiometric Titration : Determine pKa values (e.g., sulfonamide NH proton) via titration in aqueous/organic solvents (e.g., 30% methanol) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate 10°C/min under nitrogen) to identify decomposition thresholds .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Parameterize the sulfonamide moiety using partial charges from Gaussian 09 (B3LYP/6-31G* level) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (force field: CHARMM36). Analyze RMSD and hydrogen-bond occupancy to prioritize targets .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements using fluorescence quenching) .

Basic: What precautions are necessary for handling sulfonamide derivatives during spectroscopic analysis?

Methodological Answer:

- Sample Preparation : Avoid prolonged exposure to light (sulfonamides may photodegrade). Use deuterated DMSO or CDCl for NMR, ensuring anhydrous conditions to prevent hydrolysis .

- FT-IR Calibration : Dry KBr pellets thoroughly to eliminate water interference in S=O stretching regions .

Advanced: How can contradictory bioassay results (e.g., variable IC50_{50}50 values) be systematically addressed?

Methodological Answer:

- Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .

- Control Experiments : Replicate assays with standardized conditions (e.g., fixed DMSO concentration ≤1%, consistent cell passage number).

- Structural Correlation : Cross-reference bioactivity with crystallographic data (e.g., binding pose consistency in enzyme active sites) to isolate structure-activity relationships .

Basic: What are the key spectral markers for distinguishing sulfonamido regioisomers?

Methodological Answer:

- -NMR : Compare aromatic splitting patterns (e.g., para-substituted benzene vs. ortho/meta isomers).

- -NMR : Identify carbonyl carbon shifts (e.g., β-methylbutanoic acid COOH at δ 170–175 ppm) .

- Raman Spectroscopy : Use S-N stretching vibrations (600–700 cm) to confirm sulfonamide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.